molecular formula C8H7NS B1359783 (Phenylthio)acetonitrile CAS No. 5219-61-4

(Phenylthio)acetonitrile

Cat. No. B1359783
CAS RN: 5219-61-4
M. Wt: 149.21 g/mol
InChI Key: QMJWPWCKRKHUNY-UHFFFAOYSA-N
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Description

“(Phenylthio)acetonitrile” is a versatile CH-acidic compound that is used in Michael additions and vicarious substitution of hydrogen in aryls . It has a linear formula of C6H5SCH2CN .


Synthesis Analysis

While specific synthesis methods for “(Phenylthio)acetonitrile” were not found in the search results, acetonitrile, a related compound, is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular formula of “(Phenylthio)acetonitrile” is C8H7NS .


Chemical Reactions Analysis

“(Phenylthio)acetonitrile” is known to undergo vicarious nucleophilic substitution (VNS) reactions with anions . This makes the molecule equivalent to an acetonitrile anion synthon with thiophenate as the leaving group .


Physical And Chemical Properties Analysis

“(Phenylthio)acetonitrile” is a liquid at 20 degrees Celsius . It has a molecular weight of 149.21 g/mol . The compound has a refractive index of 1.583 and a density of 1.142 g/mL at 25 degrees Celsius .

Scientific Research Applications

    Organic Synthesis

    • Summary of Application : (Phenylthio)acetonitrile is used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
    • Methods of Application : In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

    Generation of Sulfur-Functionalized Nitrile Oxide

    • Summary of Application : The first generation of a new sulfur-functionalized nitrile oxide 1,3-dipole, (phenylthio)acetonitrile oxide, is presented .
    • Methods of Application : Its cycloadditions to a variety of olefins and acetylenes lead to 3- (phenylthiomethyl)-2-isoxazolines and -oxazoles .
    • Results or Outcomes : The formers being selectively deprotonated at the carbon substituted by the sulfur moiety .

    Vicarious Nucleophilic Substitution (VNS) Reactions

    • Summary of Application : Electron-deficient aromatics undergo vicarious nucleophilic substitution (VNS) reactions with the anion .
    • Methods of Application : Thus the molecule is equivalent to an acetonitrile anion synthon with thiophenate as the leaving group .
    • Results or Outcomes : This application enables the introduction of a carbon substituent to the side chain on 3-position .

    Hydrofunctionalization of Alkynes

    • Summary of Application : (Phenylthio)acetonitrile is used in the hydrofunctionalization of alkynes .
    • Methods of Application : This process involves the addition of a functional group to an alkyne, resulting in a more complex molecule .
    • Results or Outcomes : This method has been used to produce a variety of nitrile-containing products .

    Cascade Radical Cyclization of Alkenes and Alkynes

    • Summary of Application : (Phenylthio)acetonitrile is used in cascade radical cyclization of alkenes and alkynes .
    • Methods of Application : This process involves the formation of a cyclic structure through a series of radical reactions .
    • Results or Outcomes : This method has been used to synthesize a variety of complex organic compounds .

    Electrochemical Reactions

    • Summary of Application : Due to its unique properties, (Phenylthio)acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions .
    • Methods of Application : In these reactions, (Phenylthio)acetonitrile is used to afford nitrogen-containing compounds or nitrile-containing compounds .
    • Results or Outcomes : This application has led to the development of more applications that utilize acetonitrile in electrochemistry .

    Cyanomethylation

    • Summary of Application : (Phenylthio)acetonitrile is used in cyanomethylation, a process that introduces a nitrile-containing group into a molecule .
    • Methods of Application : This process involves the reaction of (Phenylthio)acetonitrile with a suitable electrophile .
    • Results or Outcomes : This method has been used to synthesize a variety of nitrile-containing compounds .

    Tetrasubstituted Olefins Synthesis

    • Summary of Application : (Phenylthio)acetonitrile is used in the synthesis of tetrasubstituted olefins .
    • Methods of Application : This process involves the reaction of (Phenylthio)acetonitrile with a suitable alkene .
    • Results or Outcomes : This method has been used to synthesize a variety of complex organic compounds .

    Heterocyclic Compound Synthesis

    • Summary of Application : (Phenylthio)acetonitrile is used in the synthesis of heterocyclic compounds .
    • Methods of Application : This process involves the reaction of (Phenylthio)acetonitrile with a suitable heteroatom-containing compound .
    • Results or Outcomes : This method has been used to synthesize a variety of heterocyclic compounds .

Safety And Hazards

“(Phenylthio)acetonitrile” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this compound should be done only outdoors or in a well-ventilated area .

Future Directions

The future directions for “(Phenylthio)acetonitrile” could involve further exploration of its use in organic synthesis, particularly in the field of electrochemical conversions . Additionally, the generation of a new sulfur-functionalized nitrile oxide 1,3-dipole, “(phenylthio)acetonitrile” oxide, has been presented, and its cycloadditions to a variety of olefins and acetylenes lead to 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles .

properties

IUPAC Name

2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWPWCKRKHUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200216
Record name Acetonitrile, (phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylthio)acetonitrile

CAS RN

5219-61-4
Record name 2-(Phenylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5219-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Phenylthio)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (phenylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (phenylthio)acetonitrile
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Record name (PHENYLTHIO)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Chloroacetonitrile (11.4 cc) is added at a temperature in the region of 5° C., in the course of 45 minutes, to a stirred solution of thiophenol (20 g) and a 2M ethanolic solution of sodium ethylate (90 cc). Stirring is maintained for 5 hours at a temperature in the region of 20° C. The reaction mixture is filtered, and the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa). The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume) and the solution is poured onto silica (1,000 g) contained in a column 6.5 cm in diameter. Elution is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent. Phenylthioacetonitrile (14.5 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
S Kanemasa, Y Norisue, H Suga… - Bulletin of the Chemical …, 1988 - journal.csj.jp
The first generation of a new sulfur-functionalized nitrile oxide 1,3-dipole, (phenylthio)acetonitrile oxide, is presented. Its cycloadditions to a variety of olefins and acetylenes lead to 3-(…
Number of citations: 23 www.journal.csj.jp
V Suryanarayanan, M Noel - Journal of fluorine chemistry, 1998 - Elsevier
Cyclic voltammetric and constant current electrolysis were employed to study the electrochemical fluorination of PhCH 2 CN and PhSCH 2 CN in Et 3 N · 3HF/CH 3 CN using Pt …
Number of citations: 7 www.sciencedirect.com
H ISHIBASHI, M OKADA, K SATO, M IKEDA… - Chemical and …, 1985 - jstage.jst.go.jp
Reaction of 2-chloro-N, N-dimethyl-2-(phenylthio) acetamide (1a) with styrene in the presence of stannic chloride gave 3, 4-dihydro-N, N-dimethyl-4-phenyl-2H-1-benzothiopyran-2-…
Number of citations: 23 www.jstage.jst.go.jp
M Balandeh, N Allison, C Waldmann… - Electrochemical …, 2018 - iopscience.iop.org
Positron emission tomography (PET) is a powerful molecular imaging method for biomedical research such as cancer research, visualizing enzyme activity and receptor occupancy. …
Number of citations: 2 iopscience.iop.org
MA Ibrahim, SA Al-Harbi, ES Allehyani - Heterocycles, 2020 - researchgate.net
The chemical reactivity of 4, 9-dimethoxy-5-oxo-5H-furo [3, 2-g]-chromene-6-carbonitrile (1) was studied towards a variety of active methylene nitriles namely; malononitrile, …
Number of citations: 9 www.researchgate.net
S Vorwerk, S Biernacki, H Hillebrand, I Janzik, A Müller… - Planta, 2001 - Springer
Three of the nitrilase isoenzymes of Arabidopsis thaliana (L.) Heynh. are located on chromosome III in tandem and these genes (NIT2/NIT1/NIT3 in the 5′→3′ direction) encode …
Number of citations: 189 link.springer.com
H ISHIBASHI, I TAKAMURO, M OKANO… - Chemical and …, 1989 - jstage.jst.go.jp
Erbstatin dimethyl ether (12) was synthesized by Friedel—Crafts reaction of chloro (methy1—or phenylthio) acetonitrile (53 or 5b) with hydroquinone dimethyl ether, followed by …
Number of citations: 8 www.jstage.jst.go.jp
AS Badran, MA Ibrahim, YA Alnamer - Tetrahedron, 2018 - Elsevier
A variety of novel heteroannulated pyrano[3,2-c]quinolines 2–12 was efficiently synthesized via a domino ‘Michael/retro-Michael/nitrile addition/heterocyclization’ reactions between 6-…
Number of citations: 8 www.sciencedirect.com
B Yin, S Inagi, T Fuchigami - Beilstein journal of organic …, 2015 - beilstein-journals.org
Anodic fluorination of dithioacetals bearing electron-withdrawing ester, acetyl, amide, and nitrile groups at their α-positions was comparatively studied using various supporting poly (HF…
Number of citations: 23 www.beilstein-journals.org
T Fuchigami, B Yin, S Inagi - Electrochemical Society Meeting …, 2014 - iopscience.iop.org
Selective fluorination of organic molecules is of much importance to develope new pharmaceuticals and agrochemicals. We have systematically studied electrochemical fluorination of …
Number of citations: 0 iopscience.iop.org

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